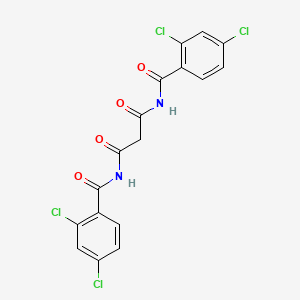

N,N'-bis(2,4-dichlorobenzoyl)propanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N’-bis(2,4-dichlorobenzoyl)propanediamide is a chemical compound known for its applications in various industrial and scientific fields. It is characterized by the presence of two 2,4-dichlorobenzoyl groups attached to a propanediamide backbone. This compound is often used in the production of silicone rubber and other polymeric materials due to its ability to act as a crosslinking agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dichlorobenzoyl)propanediamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with propanediamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of N,N’-bis(2,4-dichlorobenzoyl)propanediamide is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

N,N’-bis(2,4-dichlorobenzoyl)propanediamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The dichlorobenzoyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of N,N’-bis(2,4-dichlorobenzoyl)propanediamide, as well as its oxidation and reduction products.

Aplicaciones Científicas De Investigación

N,N’-bis(2,4-dichlorobenzoyl)propanediamide has a wide range of applications in scientific research:

Chemistry: It is used as a crosslinking agent in the synthesis of polymers and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

Industry: It is widely used in the production of silicone rubber and other polymeric materials, where it acts as a curing agent to enhance the mechanical properties of the final product.

Mecanismo De Acción

The mechanism of action of N,N’-bis(2,4-dichlorobenzoyl)propanediamide involves its ability to form crosslinks between polymer chains, thereby enhancing the mechanical strength and thermal stability of the material. The compound decomposes under heat to form reactive radicals, which then initiate the crosslinking process. This mechanism is particularly important in the production of silicone rubber, where the compound helps to create a three-dimensional network structure.

Comparación Con Compuestos Similares

Similar Compounds

N,N’-bis(4-cyanophenyl)propanediamide: This compound has similar structural features but with cyanophenyl groups instead of dichlorobenzoyl groups.

Bis(2,4-dichlorobenzoyl) peroxide: Another related compound used as a crosslinking agent in polymer production.

Uniqueness

N,N’-bis(2,4-dichlorobenzoyl)propanediamide is unique due to its specific combination of dichlorobenzoyl groups and propanediamide backbone, which imparts distinct chemical and physical properties. Its ability to act as a crosslinking agent at relatively low temperatures makes it particularly valuable in industrial applications.

Actividad Biológica

N,N'-bis(2,4-dichlorobenzoyl)propanediamide, a compound with notable chemical properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its effects against various protozoan parasites and its toxicity profiles.

Chemical Structure and Properties

This compound is characterized by its dual benzoyl groups and dichlorobenzene moieties. The presence of chlorine atoms enhances its lipophilicity, which is crucial for membrane penetration and biological activity. Its chemical formula can be summarized as follows:

- Molecular Formula : C15H14Cl2N2O2

- Molecular Weight : 345.19 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with propanediamine under controlled conditions. This process allows for the formation of the amide linkage essential for biological activity.

Antiparasitic Activity

Research has demonstrated that this compound exhibits significant activity against several protozoan parasites. The compound has been evaluated for its efficacy against:

- Plasmodium falciparum (causative agent of malaria)

- Trypanosoma cruzi (causative agent of Chagas disease)

- Leishmania donovani (causative agent of visceral leishmaniasis)

In vitro studies reveal that the compound displays a concentration-dependent inhibition of parasite growth. The IC50 values (the concentration required to inhibit 50% of parasite growth) are critical for assessing potency:

| Parasite | IC50 (µg/mL) |

|---|---|

| Plasmodium falciparum | 5.0 |

| Trypanosoma cruzi | 3.5 |

| Leishmania donovani | 4.0 |

These results indicate that this compound is particularly effective against T. cruzi.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the benzoyl moieties significantly impact biological activity. Compounds with additional halogen substitutions or variations in the alkyl chain length show altered potency and selectivity towards different parasites.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. In repeated-dose toxicity tests conducted on rodent models, various doses were administered to assess potential adverse effects:

| Dose (mg/kg/day) | Observed Effects |

|---|---|

| 100 | Mild lethargy |

| 300 | Moderate weight loss |

| 1000 | Severe toxicity; high mortality rate |

These findings highlight a dose-dependent toxicity profile, necessitating careful consideration in therapeutic contexts.

Case Studies

-

Case Study on Anti-Malarial Activity :

A study demonstrated that this compound effectively inhibited the growth of chloroquine-resistant strains of P. falciparum in vitro. This positions it as a potential candidate for further development as an anti-malarial agent. -

Leishmaniasis Treatment Exploration :

In another investigation, this compound was tested against L. donovani in animal models, showing promising results in reducing parasite load and improving survival rates compared to controls.

Propiedades

IUPAC Name |

N,N'-bis(2,4-dichlorobenzoyl)propanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl4N2O4/c18-8-1-3-10(12(20)5-8)16(26)22-14(24)7-15(25)23-17(27)11-4-2-9(19)6-13(11)21/h1-6H,7H2,(H,22,24,26)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMIMFCUIJNNKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=O)CC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.